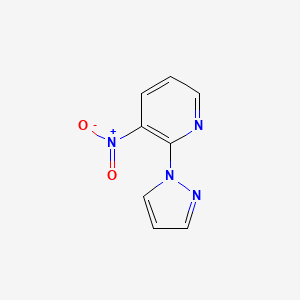

3-nitro-2-(1H-pyrazol-1-yl)pyridine

描述

Fundamental Significance of Nitrogen Heterocycles in Organic Chemistry

Nitrogen heterocycles, organic compounds containing a ring structure with at least one nitrogen atom, are of paramount importance in organic chemistry. numberanalytics.com Their prevalence in nature is extensive, forming the core structures of many biologically vital molecules such as nucleic acids, vitamins, and alkaloids. nih.gov This natural abundance has inspired chemists to explore their synthesis and functionalization, leading to a massive expansion of their applications.

The significance of nitrogen heterocycles stems from several key characteristics:

Biological Activity: A vast number of pharmaceuticals and agrochemicals are based on nitrogen heterocyclic scaffolds. numberanalytics.comopenmedicinalchemistryjournal.com In fact, over 75% of FDA-approved drugs contain at least one nitrogen-based heterocyclic moiety. nih.gov Their ability to interact with biological targets, often through hydrogen bonding facilitated by the nitrogen atom, makes them privileged structures in drug design. nih.gov

Chemical Reactivity and Versatility: The presence of the nitrogen atom(s) imparts unique reactivity to the heterocyclic ring, allowing for a wide range of chemical transformations. numberanalytics.com This versatility enables the synthesis of a diverse library of derivatives with tailored properties.

Structural Diversity: Nitrogen heterocycles can be classified based on ring size, the number of nitrogen atoms, and the degree of saturation, leading to a wide array of distinct structures. numberanalytics.com This structural diversity is fundamental to the broad spectrum of their applications. openmedicinalchemistryjournal.com

Role in Materials Science: Beyond medicine, nitrogen heterocycles are integral components in the development of functional materials, including conducting polymers and dyes. numberanalytics.comopenmedicinalchemistryjournal.com

Structural and Functional Versatility of Pyrazolylpyridine Systems

Pyrazolylpyridine systems, which incorporate both a pyrazole (B372694) and a pyridine (B92270) ring, represent a particularly versatile class of N-heterocyclic compounds. nih.gov Pyrazole itself is a five-membered aromatic ring with two adjacent nitrogen atoms, while pyridine is a six-membered aromatic ring with one nitrogen atom. wikipedia.org The combination of these two rings within a single molecule creates a scaffold with unique electronic and steric properties.

Pyrazolylpyridines have garnered significant interest for their utility as:

Ligands in Catalysis: The nitrogen atoms in both the pyrazole and pyridine rings can coordinate with metal ions, making pyrazolylpyridines effective ligands in transition-metal catalysis. nih.govfrontiersin.org This has led to their use in a variety of chemical transformations.

Scaffolds in Medicinal Chemistry: The pyrazolylpyridine framework is a common feature in molecules designed for various therapeutic targets. nih.gov The ability to modify both the pyrazole and pyridine rings allows for fine-tuning of the molecule's biological activity.

Building Blocks in Supramolecular Chemistry: The directional hydrogen bonding capabilities and potential for π-π stacking interactions make pyrazolylpyridines valuable components in the construction of complex supramolecular architectures.

Strategic Importance of Nitro-Substituted Heterocycles in Chemical Synthesis

The introduction of a nitro group (–NO2) onto a heterocyclic ring, as seen in 3-nitro-2-(1H-pyrazol-1-yl)pyridine, is a strategic decision in chemical synthesis with profound implications for the molecule's reactivity and utility. The nitro group is a powerful electron-withdrawing group, which significantly influences the electronic properties of the aromatic ring to which it is attached. researchgate.net

The strategic importance of nitro-substituted heterocycles lies in:

Activation for Nucleophilic Aromatic Substitution: The strong electron-withdrawing nature of the nitro group activates the heterocyclic ring towards nucleophilic aromatic substitution (SNAr) reactions. researchgate.net This allows for the introduction of a wide range of nucleophiles, providing a powerful tool for the diversification of the heterocyclic core.

Versatile Synthetic Intermediates: The nitro group can be readily transformed into other functional groups. nih.gov For example, its reduction to an amino group (–NH2) is a common and crucial transformation in the synthesis of many pharmaceuticals and other complex molecules. nih.gov This versatility makes nitro-heterocycles valuable intermediates in multi-step synthetic sequences.

Modulation of Biological Activity: The presence of a nitro group can directly impact the biological activity of a molecule. researchgate.net Nitroaromatic compounds have been investigated for various therapeutic applications. researchgate.net

Precursors for Fused Ring Systems: The reactivity imparted by the nitro group can be harnessed to construct fused heterocyclic systems, which are often of interest in medicinal and materials chemistry.

Chemical Properties and Synthesis of this compound

The compound this compound is a solid at room temperature and possesses the chemical formula C₈H₆N₄O₂. aobchem.com Its molecular weight is 190.16 g/mol . chemscene.com

Synthesis of this compound

The synthesis of this compound typically involves a nucleophilic aromatic substitution reaction. A common method is the reaction of 2-chloro-3-nitropyridine (B167233) with pyrazole in the presence of a base. The pyrazole acts as a nucleophile, displacing the chloride from the activated pyridine ring. The nitro group at the 3-position of the pyridine ring is crucial for this reaction, as its strong electron-withdrawing nature facilitates the attack of the pyrazole nucleophile.

Another potential synthetic route could involve the nitration of 2-(1H-pyrazol-1-yl)pyridine. However, controlling the regioselectivity of the nitration on the pyridine ring can be challenging.

Reactivity of this compound

The reactivity of this compound is largely dictated by the presence of the nitro group and the two heterocyclic rings.

Reduction of the Nitro Group: The nitro group can be readily reduced to an amino group (–NH₂) using various reducing agents, such as catalytic hydrogenation or metal/acid combinations. This transformation yields 2-(1H-pyrazol-1-yl)pyridin-3-amine, a valuable intermediate for further functionalization, particularly in the synthesis of fused heterocyclic systems and compounds with potential biological activity.

Nucleophilic Aromatic Substitution: While the nitro group activates the pyridine ring for nucleophilic attack, the position of the nitro group relative to potential leaving groups is critical. In the absence of a suitable leaving group on the pyridine ring, direct nucleophilic substitution on the nitropyridine ring is less common.

Electrophilic Substitution on the Pyrazole Ring: The pyrazole ring can undergo electrophilic substitution reactions, although the presence of the electron-withdrawing nitropyridine substituent may deactivate the ring towards this type of reaction. The position of substitution on the pyrazole ring would be influenced by the directing effects of the nitrogen atoms and the substituent at the 1-position.

Coordination Chemistry: The nitrogen atoms of both the pyridine and pyrazole rings can act as ligands, coordinating to metal centers. This property allows for the use of this compound and its derivatives in the construction of metal-organic frameworks and coordination complexes with interesting catalytic or material properties.

Applications of this compound

The primary application of this compound lies in its role as a versatile building block in organic synthesis. Its utility stems from the strategic placement of the nitro group and the presence of the two heterocyclic rings, which together offer multiple avenues for chemical modification.

Use in Medicinal Chemistry

In the field of medicinal chemistry, this compound serves as a key intermediate in the synthesis of more complex molecules with potential therapeutic applications. The reduction of the nitro group to an amine is a particularly important transformation, as the resulting 2-(1H-pyrazol-1-yl)pyridin-3-amine can be further elaborated to create a wide range of derivatives. These derivatives often feature fused ring systems, which are common scaffolds in biologically active compounds. For instance, the amino group can be acylated, alkylated, or used in cyclization reactions to construct new heterocyclic rings fused to the pyridine core.

While specific drugs containing the this compound core are not prominently documented, the pyrazolopyridine scaffold, in general, is found in molecules targeting a variety of biological targets, including kinases and other enzymes. nih.gov The ability to readily synthesize and functionalize this compound makes it a valuable starting material for the exploration of new chemical space in drug discovery programs.

Role in Materials Science

In materials science, the utility of this compound and its derivatives is centered around their potential to form coordination polymers and metal-organic frameworks (MOFs). The nitrogen atoms of the pyridine and pyrazole rings can coordinate to metal ions, leading to the formation of extended, well-defined structures. The properties of these materials, such as their porosity, thermal stability, and catalytic activity, can be tuned by varying the metal ion and by modifying the organic linker, which in this case would be a derivative of this compound.

The nitro group itself can also play a role in the properties of the resulting materials. For example, it can be involved in hydrogen bonding interactions that influence the packing of the molecules in the solid state. Furthermore, the presence of nitro groups can be desirable in the design of energetic materials, although this application for this compound is not extensively reported. researchgate.net

Structure

3D Structure

属性

IUPAC Name |

3-nitro-2-pyrazol-1-ylpyridine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6N4O2/c13-12(14)7-3-1-4-9-8(7)11-6-2-5-10-11/h1-6H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MXOSEIYUMLCCTN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(N=C1)N2C=CC=N2)[N+](=O)[O-] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6N4O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

190.16 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Advanced Synthetic Methodologies for 3 Nitro 2 1h Pyrazol 1 Yl Pyridine and Analogous Derivatives

Strategic Precursor Design and Synthesis

The construction of the target molecule relies on the careful preparation of its core components: a functionalized pyridine (B92270) ring and a functionalized pyrazole (B372694) ring.

Synthesis of Functionalized Pyridine Intermediates

The creation of functionalized pyridine intermediates is a critical first step. These intermediates are designed to be reactive towards coupling with a pyrazole unit. Common strategies involve the synthesis of pyridines with leaving groups, such as halogens, at the 2-position, making them susceptible to nucleophilic substitution.

For instance, 2-halopyridines are common precursors. researchgate.netmdpi.comnih.gov Another approach involves the use of 2-alkynylpyridines, which can undergo cascade reactions with N-tosylhydrazones to form the pyrazolyl-pyridine linkage. rsc.org The synthesis of polysubstituted pyridines can also be achieved through metal-free, mild strategies, such as the condensation between α,β-unsaturated aldehydes and propargylamine. nih.gov More complex polycyclic pyridine systems can be accessed through Diels-Alder reactions involving N-containing dienophiles. nih.gov

A notable method for creating difunctionalized pyridines involves the generation of reactive 3,4-pyridyne intermediates from 3-chloropyridines. chemistryviews.org This allows for the regioselective introduction of two different functional groups.

Synthesis of Functionalized Pyrazole Intermediates

The synthesis of pyrazole intermediates is equally crucial and numerous methods exist. A prevalent method is the condensation reaction between a 1,3-dicarbonyl compound and hydrazine (B178648) or its derivatives. mdpi.compreprints.org This approach allows for a wide variety of substituents on the resulting pyrazole ring.

Modern synthetic methods offer more advanced routes. For example, pyrazole 5-trifluoroborates can be synthesized through the regioselective condensation of hydrazines and ynone trifluoroborates, providing stable intermediates for further functionalization. nih.gov Multi-component reactions (MCRs) have also gained prominence for their efficiency. Three-component reactions of enaminones, benzaldehyde, and hydrazine hydrochloride in water offer a sustainable approach to pyrazole derivatives. preprints.orglongdom.org Other MCRs might involve the reaction of active methylene (B1212753) reagents, phenylisothiocyanate, and a substituted hydrazine to produce highly functionalized phenylaminopyrazoles. nih.gov

The following table summarizes various starting materials and methods for pyrazole synthesis:

| Starting Materials | Method | Resulting Pyrazole Type | Reference |

| 1,3-Diketones and Hydrazine | Condensation | Substituted Pyrazoles | mdpi.com |

| Hydrazines and Ynone Trifluoroborates | Regioselective Condensation | Pyrazole 5-trifluoroborates | nih.gov |

| Enaminones, Benzaldehyde, Hydrazine-HCl | Three-Component Reaction | 1-H-pyrazole derivatives | preprints.orglongdom.org |

| Active Methylene Reagents, Phenylisothiocyanate, Hydrazine | One-Pot Condensation | Tetra-substituted Phenylaminopyrazoles | nih.gov |

Intermolecular Coupling and Cyclization Reactions

With the precursors in hand, the next stage involves forming the central pyrazolyl-pyridine structure and introducing the nitro group.

Formation of Pyrazolyl-Pyridine Core Structures

The key step in synthesizing the target molecule's backbone is the coupling of the pyridine and pyrazole rings. A common and effective method is the nucleophilic aromatic substitution (SNAr) reaction. In this process, the nitrogen atom of the pyrazole ring acts as a nucleophile, displacing a leaving group (typically a halogen) from the 2-position of the pyridine ring. researchgate.net

Palladium-catalyzed cross-coupling reactions are also employed, for example, to couple aryl triflates with pyrazole derivatives. organic-chemistry.org The choice of ligand, such as tBuBrettPhos, can be critical for achieving high yields. organic-chemistry.org

Alternative strategies include cascade reactions. For instance, the reaction between N-tosylhydrazones and 2-alkynylpyridines directly yields 2-(pyrazol-3-yl)pyridines. rsc.org This method can be extended to a three-component reaction to assemble complex molecules in a single step. rsc.org

The table below outlines different approaches to forming the pyrazolyl-pyridine core.

| Pyridine Precursor | Pyrazole Precursor | Reaction Type | Reference |

| 2-Halopyridine | Pyrazole | Nucleophilic Aromatic Substitution | researchgate.net |

| Aryl Triflate | Pyrazole Derivative | Palladium-Catalyzed Coupling | organic-chemistry.org |

| 2-Alkynylpyridine | N-Tosylhydrazone | Cascade Reaction | rsc.org |

| 2-Acetylpyridine | Hydrazine Hydrate | Condensation/Cyclization | chemicalbook.com |

Regioselective Introduction of the Nitro Moiety

The introduction of the nitro group at the 3-position of the pyridine ring is a crucial step that dictates the final compound's identity. This is typically achieved through electrophilic nitration of the pre-formed 2-(1H-pyrazol-1-yl)pyridine core. The pyrazolyl substituent at the 2-position directs the incoming nitro group to the 3-position of the pyridine ring.

The reaction is generally carried out using a mixture of nitric acid and sulfuric acid. The conditions must be carefully controlled to ensure regioselectivity and prevent over-nitration or side reactions. The kinetics of nitration for similar heterocyclic systems, like pyridine 1-oxide, have been studied to understand the influence of the substrate and reaction conditions on the outcome. rsc.org While direct nitration of the coupled pyrazolyl-pyridine is common, nitration can also be performed on a pyridine precursor before the coupling step if the subsequent reactions are compatible with the nitro group.

One-Pot and Multi-Component Synthetic Strategies

To improve efficiency and sustainability, one-pot and multi-component synthetic strategies are highly desirable. These methods combine several reaction steps into a single procedure, avoiding the need for isolation and purification of intermediates.

For example, a three-component reaction involving enaminones, benzaldehyde, and hydrazine hydrochloride in water has been developed for the straightforward synthesis of pyrazole derivatives. preprints.orglongdom.org Such strategies can be extended to four-component reactions to build even more complex heterocyclic systems like pyrazolo[3,4-b]pyridines. preprints.orglongdom.orgnih.gov These reactions often proceed via the in situ generation of reactive intermediates. nih.govacs.org

The development of one-pot syntheses for nitro-substituted pyrazoles is also an area of active research. For instance, a one-pot method for 3-nitro-1H-pyrazole involves the nitration of pyrazole to form an N-nitropyrazole intermediate, which then undergoes rearrangement in the same reaction vessel without isolation. guidechem.com These advanced strategies streamline the synthesis, reduce waste, and offer rapid access to a diverse range of functionalized pyrazolyl-pyridine derivatives. rsc.orgmdpi.com

Catalytic and Sustainable Approaches in Synthesis

The development of efficient and environmentally benign synthetic routes is a paramount goal in contemporary organic chemistry. For the construction of complex molecules like 3-nitro-2-(1H-pyrazol-1-yl)pyridine, this translates to the use of catalytic systems that minimize waste and energy consumption.

Transition Metal-Catalyzed Coupling Reactions

Transition metal catalysis has revolutionized the formation of carbon-nitrogen (C-N) bonds, providing powerful tools for the synthesis of N-aryl and N-heteroaryl compounds. The construction of the pyrazolyl-pyridine linkage is often amenable to these methods, typically involving the coupling of a pyridine precursor with a pyrazole.

A prevalent strategy for synthesizing 2-(pyrazol-1-yl)pyridines involves the nucleophilic aromatic substitution (SNAr) reaction between a halo-pyridine and a pyrazole. The reactivity of this process can be significantly enhanced through the use of transition metal catalysts, particularly copper and palladium. For the synthesis of the target compound, a key precursor is 2-chloro-3-nitropyridine (B167233). nih.govbldpharm.comsigmaaldrich.com This intermediate is typically prepared through the nitration of 2-pyridone, followed by chlorination. google.com

Copper-catalyzed Ullmann-type coupling reactions are a classic and effective method for forming the C-N bond between a halopyridine and a pyrazole. These reactions typically employ a copper(I) or copper(II) salt as the catalyst, often in the presence of a ligand and a base. The ligand, which can range from simple diamines to more complex phosphines, serves to stabilize the copper catalyst and facilitate the coupling process. While specific examples for the direct synthesis of this compound using this method are not extensively documented in readily available literature, the general applicability is well-established for a wide range of substituted pyrazoles and halopyridines. researchgate.net

Palladium-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig amination, represent another powerful approach. These reactions utilize a palladium catalyst, typically with a specialized phosphine (B1218219) ligand, to couple an aryl halide or triflate with an amine or, in this case, a pyrazole. The versatility of palladium catalysis allows for a broad substrate scope and often proceeds under milder conditions than traditional copper-catalyzed reactions. Pyrazolyl-based ligands themselves have been used to create palladium complexes for various coupling reactions, highlighting the intrinsic relationship between these heterocycles and transition metal catalysis. nih.gov

The synthesis of related pyrazolopyridine ligands for use in transition metal catalysis is also well-documented, underscoring the importance of this structural motif in the field. mdpi.com For instance, 2,6-bis(pyrazol-1-yl)pyridine (bpp) and its derivatives are synthesized and utilized as robust tridentate N-donor ligands in coordination chemistry. chemicalbook.com

| Catalyst System | Reactants | Product | Reaction Type | Reference |

| CuCl2·2H2O | 4-{[3-(pyridin-2-yl)-1H-pyrazol-1-yl]methyl}benzoic acid | [CuCl2L2]·1.5CH3OH·0.5H2O | Complexation | nih.gov |

| Pd(PPh3)4 | 2-Py-Br-IndH, 2-(tributylstannyl)pyridine | 2-Py-Py-IndH | Stille Coupling | nih.gov |

| Pd(OAc)2 | 4-bromoacetophenone, phenylboronic acid | 4-acetylbiphenyl | Suzuki Coupling | nih.gov |

| None (Thermal) | 2-alkynylbenzaldehyde, sulfonohydrazide, tertiary amine | H-pyrazolo[5,1-a]isoquinolines | Multicomponent Reaction | nih.gov |

Green Chemistry Principles Applied to Heterocycle Synthesis

The principles of green chemistry aim to design chemical products and processes that reduce or eliminate the use and generation of hazardous substances. These principles are increasingly being applied to the synthesis of heterocyclic compounds, including pyrazolyl-pyridines.

One of the key tenets of green chemistry is the use of alternative energy sources to drive reactions more efficiently. Microwave-assisted synthesis has emerged as a powerful tool in this regard. The application of microwave irradiation can dramatically reduce reaction times, often leading to higher yields and cleaner reaction profiles compared to conventional heating. Several studies have reported the microwave-assisted synthesis of pyrazolopyridine derivatives and other pyrazole-containing heterocycles, demonstrating the utility of this technology in accelerating drug discovery and development processes. acs.orgnih.govntnu.noclockss.org For instance, the synthesis of 2-(1H-pyrazol-5-yl)aniline has been achieved using microwave irradiation in the presence of a nano-ZnO catalyst under solvent-free conditions, showcasing a highly efficient and green approach. bldpharm.com

The use of environmentally benign solvents or, ideally, solvent-free reaction conditions is another cornerstone of green chemistry. Water is often considered the ideal green solvent due to its non-toxic, non-flammable, and abundant nature. While the solubility of many organic reactants can be a limitation, the development of water-soluble catalysts and phase-transfer catalysis can overcome this challenge.

Furthermore, the concept of atom economy, which measures the efficiency of a reaction in converting reactants to the desired product, is central to green synthesis. Multicomponent reactions (MCRs), where three or more reactants combine in a single step to form a product that incorporates most or all of the atoms of the starting materials, are inherently atom-economical. The development of MCRs for the synthesis of complex heterocyclic systems is an active area of research.

Visible light-promoted reactions are also gaining traction as a sustainable synthetic strategy. These reactions often proceed at room temperature without the need for traditional heating, thereby reducing energy consumption. A catalyst-free, visible light-promoted synthesis of 4,4'-(arylmethylene)bis(1H-pyrazol-5-ols) has been reported, highlighting the potential of this approach for the synthesis of pyrazole-containing compounds. chemscene.com

The nitration of aromatic systems, a key step in the synthesis of the target molecule, can also be approached from a green chemistry perspective. Traditional nitration methods often employ harsh conditions, such as mixtures of concentrated nitric and sulfuric acids. Research into milder and more selective nitrating agents and conditions is ongoing. For example, the nitration of pyridine can be achieved using dinitrogen pentoxide followed by treatment with an aqueous solution of sodium bisulfite. ntnu.noresearchgate.netrsc.org The development of solid acid catalysts or enzymatic nitration methods could further enhance the green credentials of this transformation.

| Green Chemistry Principle | Synthetic Approach | Reactants | Product | Reference |

| Alternative Energy Source | Microwave Irradiation | 4-(dimethylaminomethylene)-1-phenyl-3-(pyridin-3-yl)-1H-pyrazol-5(4H)-one, active methylene reagents | Pyrazolopyridine derivatives | acs.orgnih.gov |

| Alternative Energy Source & Catalyst | Microwave Irradiation, Nano-ZnO | Amino Cinnamaldehyde, Hydrazine hydrate | 2-(1H-pyrazol-5-yl)aniline | bldpharm.com |

| Alternative Energy Source | Visible Light | Substituted aromatic aldehydes, 3-methyl-1-phenyl-2-pyrazoline-5-one | 4,4'-(arylmethylene)bis(1H-pyrazol-5-ols) | chemscene.com |

| Safer Reagents | Dinitrogen pentoxide / Sodium bisulfite | Pyridine | 3-Nitropyridine | researchgate.netrsc.org |

| Metal-free reduction | Sodium dithionite | 5-(2-nitrophenyl)-1H-pyrazoles, aldehydes | Pyrazolo[1,5-c]quinazolines | rsc.org |

Comprehensive Spectroscopic and Structural Elucidation of 3 Nitro 2 1h Pyrazol 1 Yl Pyridine Systems

Nuclear Magnetic Resonance (NMR) Spectroscopy for Heterocyclic Architecture

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the intricate architecture of organic molecules in solution. Through the analysis of ¹H, ¹³C, and ¹⁵N nuclei, along with advanced 2D NMR techniques, a complete picture of the connectivity and stereochemistry of 3-nitro-2-(1H-pyrazol-1-yl)pyridine can be constructed.

High-Resolution ¹H NMR Spectroscopic Analysis

The ¹H NMR spectrum of this compound is expected to provide crucial information regarding the number of different types of protons and their neighboring environments. The aromatic region of the spectrum would be of particular interest, revealing signals for the protons of both the pyridine (B92270) and pyrazole (B372694) rings.

The pyridine ring protons are anticipated to appear as a set of coupled multiplets. Specifically, the proton at the C6 position would likely be the most downfield due to the deshielding effects of the adjacent nitrogen atom and the nitro group. The protons at C4 and C5 would appear at intermediate chemical shifts, with their coupling pattern revealing their connectivity. For comparison, in a related compound, 2-(1H-pyrazol-3-yl)pyridine, the pyridine protons appear at δ 8.66 (d, J=4.8 Hz, 1H), 7.75 (d, J=3.6 Hz, 2H), and 7.23-7.27 (m, 1H) ppm researchgate.net.

The pyrazole ring protons would also exhibit characteristic signals. The proton at C5' of the pyrazole ring is expected to be a doublet, coupled to the proton at C4'. The proton at C3' would likely be a distinct singlet or a narrowly split multiplet. For instance, in N-(3-chlorophenyl)-3-(1H-pyrazol-1-yl)propanamide, the pyrazole protons are observed at δ 6.25 (t, J=2.1 Hz, 1H), 7.46 (d, J=2.3 Hz, 1H), and 7.57-7.64 (m, 1H) ppm mdpi.com.

The integration of these signals would confirm the number of protons in each environment, and the coupling constants (J values) would provide definitive evidence of the substitution pattern.

Illustrative ¹H NMR Data Table for this compound

| Proton Assignment | Illustrative Chemical Shift (δ, ppm) | Illustrative Multiplicity | Illustrative Coupling Constant (J, Hz) |

| H-4 (Pyridine) | 7.40 - 7.50 | dd | J = 8.0, 4.5 |

| H-5 (Pyridine) | 8.30 - 8.40 | dd | J = 8.0, 1.5 |

| H-6 (Pyridine) | 8.80 - 8.90 | dd | J = 4.5, 1.5 |

| H-3' (Pyrazole) | 7.80 - 7.90 | d | J = 1.8 |

| H-4' (Pyrazole) | 6.50 - 6.60 | t | J = 2.2 |

| H-5' (Pyrazole) | 8.20 - 8.30 | d | J = 2.5 |

Note: This table is illustrative and not based on experimental data for the title compound.

¹³C and ¹⁵N NMR Chemical Shift Characterization

¹³C NMR spectroscopy complements the ¹H NMR data by providing information about the carbon skeleton of the molecule. Each unique carbon atom in this compound would give a distinct signal. The chemical shifts of the carbon atoms are influenced by their hybridization and the electronegativity of attached atoms.

The carbon atoms of the pyridine ring are expected to resonate in the aromatic region, typically between 120 and 160 ppm. The C2 and C3 carbons, being directly attached to the pyrazole and nitro groups respectively, would show significant shifts. For example, in various 2-substituted pyridines, the C2 carbon chemical shift is highly dependent on the substituent nih.gov. The pyrazole carbons would also have characteristic chemical shifts, which are generally found in the range of 100-140 ppm for unsubstituted pyrazoles.

¹⁵N NMR spectroscopy, although less common due to the low natural abundance and sensitivity of the ¹⁵N isotope, would provide invaluable information about the nitrogen atoms in the pyridine and pyrazole rings, as well as the nitro group. The chemical shifts of the nitrogen atoms are highly sensitive to their chemical environment, including hybridization and involvement in hydrogen bonding researchgate.net. The pyridine nitrogen would be expected at a significantly different chemical shift compared to the two distinct nitrogen atoms of the pyrazole ring and the nitrogen of the nitro group.

Illustrative ¹³C and ¹⁵N NMR Data Table for this compound

| Atom Assignment | Illustrative ¹³C Chemical Shift (δ, ppm) | Illustrative ¹⁵N Chemical Shift (δ, ppm) |

| C-2 (Pyridine) | ~150 | - |

| C-3 (Pyridine) | ~145 | - |

| C-4 (Pyridine) | ~125 | - |

| C-5 (Pyridine) | ~135 | - |

| C-6 (Pyridine) | ~155 | - |

| C-3' (Pyrazole) | ~140 | - |

| C-4' (Pyrazole) | ~110 | - |

| C-5' (pyrazole) | ~130 | - |

| N-1 (Pyridine) | - | ~ -70 |

| N-1' (Pyrazole) | - | ~ -170 |

| N-2' (pyrazole) | - | ~ -100 |

| N (NO₂) | - | ~ +10 |

Note: This table is illustrative and not based on experimental data for the title compound. ¹⁵N shifts are relative to nitromethane.

Application of Advanced 2D NMR Techniques (COSY, HSQC, HMBC, TOCSY) for Connectivity and Stereochemistry

To definitively assign all proton and carbon signals and to establish the connectivity between the pyridine and pyrazole rings, a suite of 2D NMR experiments would be essential.

COSY (Correlation Spectroscopy) : This experiment reveals proton-proton couplings. Cross-peaks in the COSY spectrum would confirm the connectivity between adjacent protons within the pyridine ring (H-4, H-5, H-6) and the pyrazole ring (H-4', H-5'). nih.gov

HSQC (Heteronuclear Single Quantum Coherence) : This experiment correlates directly bonded proton and carbon atoms. It would allow for the unambiguous assignment of each carbon signal based on the previously assigned proton signals. mdpi.com

TOCSY (Total Correlation Spectroscopy) : This experiment can be used to identify all protons within a spin system. For example, irradiation of the H-6 proton of the pyridine ring should show correlations to H-5 and H-4, confirming they belong to the same ring system.

The combined application of these techniques would provide a comprehensive and unambiguous structural elucidation of this compound in solution.

X-ray Crystallography for Precise Solid-State Structure Determination

While NMR spectroscopy provides detailed information about the structure in solution, X-ray crystallography offers a precise picture of the molecule's conformation and packing in the solid state.

Single-Crystal X-ray Diffraction Analysis of Pyrazolylpyridine Derivatives

Obtaining a suitable single crystal of this compound would allow for its analysis by single-crystal X-ray diffraction. This technique would provide precise bond lengths, bond angles, and torsion angles, confirming the connectivity and planarity of the heterocyclic rings. The analysis of a related compound, 2-(3-methyl-5-(pyridin-2'-yl)-1H-pyrazol-1-yl) ethanol, by single-crystal X-ray diffraction confirmed its molecular structure. The relative orientation of the pyridine and pyrazole rings, which is often difficult to determine definitively by NMR alone, would be clearly established.

Illustrative Crystallographic Data Table for this compound

| Parameter | Illustrative Value |

| Crystal system | Monoclinic |

| Space group | P2₁/c |

| a (Å) | 8.5 |

| b (Å) | 10.2 |

| c (Å) | 12.1 |

| β (°) | 95 |

| V (ų) | 1040 |

| Z | 4 |

Note: This table is illustrative and not based on experimental data for the title compound.

Analysis of Intermolecular Interactions and Supramolecular Architectures in Crystal Lattices

The presence of the nitro group, the pyridine nitrogen, and the pyrazole ring in this compound suggests the potential for a rich variety of intermolecular interactions that would dictate the crystal packing and the formation of supramolecular architectures. These interactions can include:

Hydrogen Bonding : Although the primary pyrazole NH is substituted, weak C-H···N and C-H···O hydrogen bonds involving the aromatic protons and the nitrogen atoms of the pyridine and pyrazole rings, as well as the oxygen atoms of the nitro group, are likely to be present.

π-π Stacking : The aromatic nature of both heterocyclic rings could lead to π-π stacking interactions between adjacent molecules, which would play a significant role in stabilizing the crystal lattice.

Dipole-Dipole Interactions : The polar nitro group would introduce significant dipole moments, leading to dipole-dipole interactions that would influence the molecular arrangement in the crystal.

The analysis of these non-covalent interactions is crucial for understanding the solid-state properties of the material and is a key aspect of crystal engineering. The study of intermolecular interactions in other heterocyclic energetic molecules has shown that N···H interactions are often the main driving force in crystal packing.

Vibrational Spectroscopy for Functional Group Identification and Conformational Analysis

Vibrational spectroscopy, encompassing both infrared and Raman techniques, serves as a powerful tool for identifying the characteristic functional groups and probing the conformational aspects of this compound.

The infrared spectrum of this compound is characterized by absorption bands corresponding to the vibrations of its constituent functional groups. The most prominent of these are the stretching vibrations of the nitro (NO₂) group. In related nitropyrazole derivatives, two distinct and intense absorption bands are typically observed for the nitro group: the asymmetrical stretching vibration (νas(NO₂)) and the symmetrical stretching vibration (νs(NO₂)). nih.gov For halogenated N-arylaminomethyl-nitropyrazole derivatives, these bands appear in the ranges of 1563–1491 cm⁻¹ and 1361–1304 cm⁻¹, respectively. nih.gov

The vibrations of the heterocyclic rings also give rise to a series of characteristic bands. The aromatic C=C and C=N stretching vibrations within the pyridine and pyrazole rings are expected in the 1600–1400 cm⁻¹ region. wisdomlib.org Specifically, intense peaks confirming aromatic C=C stretching are found between 1591-1574 cm⁻¹, and C=N stretching vibrations are observed in the 1477-1463 cm⁻¹ range for similar pyrazole derivatives. wisdomlib.org The stretching vibrations corresponding to the C-N bond linking the pyrazole and pyridine rings are anticipated at lower wavenumbers. nih.gov

Aromatic C-H stretching vibrations are expected to appear above 3000 cm⁻¹. The region between 1300 and 1000 cm⁻¹ will contain complex vibrations related to in-plane C-H bending and ring breathing modes. Below 1000 cm⁻¹, the spectrum is dominated by out-of-plane C-H bending and other skeletal deformation vibrations.

Table 1: Expected Infrared (IR) Absorption Bands for this compound

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |

|---|---|---|

| Nitro (NO₂) | Asymmetrical Stretching | 1563–1491 nih.gov |

| Nitro (NO₂) | Symmetrical Stretching | 1361–1304 nih.gov |

| Pyridine/Pyrazole | Aromatic C=C Stretching | 1591–1574 wisdomlib.org |

| Pyridine/Pyrazole | Aromatic C=N Stretching | 1477–1463 wisdomlib.org |

| Pyridine/Pyrazole | Aromatic C-H Stretching | > 3000 |

Experimental Raman spectroscopy data for this compound is not widely available in the reviewed literature. However, the expected Raman spectrum would complement the IR data. According to the principle of mutual exclusion for centrosymmetric molecules, vibrations that are strong in the IR spectrum are often weak in the Raman spectrum, and vice versa. While this molecule is not centrosymmetric, certain vibrations will have significantly different intensities in the two types of spectra.

The symmetric stretching vibration of the nitro group is typically a strong and easily identifiable band in the Raman spectrum. The aromatic ring stretching vibrations of both the pyridine and pyrazole rings are also expected to be prominent. Raman spectroscopy is particularly sensitive to the vibrations of the C-C and C=C backbone of the molecule. Advanced techniques like femtosecond stimulated Raman spectroscopy (FSRS) have been used to study structural changes during intramolecular charge transfer in similar nitroaromatic push-pull chromophores, indicating that Raman spectroscopy is a valuable tool for probing the electronic and structural dynamics of such systems. nih.gov

Electronic Absorption and Emission Spectroscopy

The electronic transitions of this compound, studied through UV-Vis absorption and fluorescence spectroscopy, reveal insights into its electronic structure and the presence of intramolecular charge transfer.

The UV-Vis absorption spectrum of this compound is expected to be dominated by π→π* transitions within the aromatic pyrazole and pyridine rings, as well as a significant intramolecular charge transfer (ICT) band. The molecule's structure, featuring an electron-donating pyrazole moiety linked to an electron-accepting nitropyridine moiety, strongly supports the occurrence of ICT upon photoexcitation.

In analogous systems, such as 1,3,5-triaryl-2-pyrazolines, the presence of an electron-withdrawing nitro group leads to the appearance of a new, longer-wavelength absorption band corresponding to the ICT process. researchgate.netpsu.edu For instance, 5-(9-anthryl)-3-(4-nitrophenyl)-1-phenyl-2-pyrazoline exhibits a broad absorption band peaked at 420 nm, which is attributed to the ICT from the pyrazoline nitrogen to the nitrophenyl group. researchgate.netpsu.edu Similarly, for this compound, an ICT is expected from the pyrazole ring (donor) to the nitropyridine ring (acceptor). This ICT band is anticipated to be broad and located at the lower energy (longer wavelength) end of the spectrum. In a related compound, 1,3-bis[(3-(2-pyridyl) pyrazol-1 ylmethyl)] benzene, absorption bands for the pyridyl-pyrazole system were observed around 280 nm. researchgate.net The introduction of the strongly electron-withdrawing nitro group would likely cause a significant bathochromic (red) shift of this band.

A key characteristic of ICT bands is their sensitivity to solvent polarity, a phenomenon known as solvatochromism. The absorption maximum of the ICT band is expected to shift depending on the polarity of the solvent, although this effect is often more pronounced in emission spectra. researchgate.netresearchgate.net

The fluorescence properties of this compound are intrinsically linked to the intramolecular charge transfer state formed upon excitation. Molecules exhibiting ICT are often highly fluorescent, and their emission is characteristically sensitive to the surrounding environment.

For related pyrazoline derivatives with donor-acceptor structures, the fluorescence spectrum typically shows a single emission band that exhibits a large Stokes shift (the difference between the absorption and emission maxima). researchgate.netpsu.edu This emission band undergoes a pronounced bathochromic shift as the polarity of the solvent increases. researchgate.netpsu.edu This is because the highly polar excited ICT state is stabilized to a greater extent by polar solvents than the less polar ground state, thus lowering the energy of the emitted photon.

Therefore, it is anticipated that this compound will display a single, broad emission band. When studied in a range of solvents with varying polarities (e.g., from non-polar cyclohexane (B81311) to polar acetonitrile (B52724) or methanol), the emission maximum is expected to red-shift significantly with increasing solvent polarity. This positive solvatochromism would be strong evidence for the formation of a twisted intramolecular charge transfer (TICT) state, which is common in such push-pull systems.

Mass Spectrometry for Molecular Formula Confirmation and Fragmentation Pattern Analysis

Mass spectrometry (MS) is a crucial technique for confirming the molecular weight and elucidating the structure of this compound through analysis of its fragmentation patterns. The compound has a molecular formula of C₈H₆N₄O₂ and a monoisotopic mass of approximately 190.05 Da. aobchem.comchemscene.com

In an electron ionization (EI) mass spectrum, the molecular ion peak (M⁺˙) would be observed at m/z 190. According to the nitrogen rule, a molecule with an even number of nitrogen atoms (four in this case) will have an even nominal molecular weight, which is consistent. whitman.edu For softer ionization techniques like electrospray ionization (ESI), the protonated molecule [M+H]⁺ would be prominent at m/z 191. uni.lu

The fragmentation of this compound is expected to proceed through several characteristic pathways involving the loss of the nitro group and cleavage of the heterocyclic rings.

Table 2: Predicted Mass Spectrometry Fragmentation for this compound

| Ion | m/z (Nominal) | Identity/Origin |

|---|---|---|

| [C₈H₆N₄O₂]⁺˙ | 190 | Molecular Ion (M⁺˙) |

| [C₈H₆N₃O]⁺ | 160 | Loss of NO (M - 30) |

| [C₈H₆N₃]⁺ | 144 | Loss of NO₂ (M - 46) |

| [C₅H₄N]⁺ | 78 | Pyridyl cation |

The primary fragmentation steps would likely involve the loss of neutral fragments from the molecular ion:

Loss of NO₂: A fragment ion at m/z 144 ([M - 46]⁺) resulting from the cleavage of the C-N bond connecting the nitro group to the pyridine ring. This is a very common fragmentation pathway for nitroaromatic compounds.

Loss of NO: A peak at m/z 160 ([M - 30]⁺) can occur, often preceded by a rearrangement.

Ring Fragmentation: Subsequent fragmentation would involve the cleavage of the pyridine and pyrazole rings, as well as the bond connecting them, leading to smaller fragment ions such as the pyridyl cation (m/z 78) and the pyrazolyl cation (m/z 67). The fragmentation pattern of related nitazene (B13437292) analogs also shows characteristic cleavages of side chains and heterocyclic cores. nih.gov

Analysis of the isotopic pattern, especially for the [M+1]⁺ peak, can further confirm the number of carbon atoms in the molecule. High-resolution mass spectrometry (HRMS) would allow for the determination of the exact mass, confirming the elemental composition of the parent ion and its major fragments.

Due to a lack of available scientific research and data on the specific chemical compound “this compound,” it is not possible to generate a detailed article on its advanced computational and theoretical chemistry that meets the specified requirements for depth and scientific accuracy.

Extensive searches for scholarly articles and research data pertaining to the Density Functional Theory (DFT) calculations, Frontier Molecular Orbitals (HOMO-LUMO) analysis, charge distribution, and mechanistic pathway elucidation of "this compound" did not yield the specific findings necessary to populate the requested sections and subsections. Scientific literature that is publicly accessible does not appear to contain detailed computational studies on this particular molecule.

Therefore, the creation of an authoritative and scientifically accurate article, complete with data tables and detailed research findings as per the user's request, cannot be fulfilled at this time. The generation of such content would require access to primary research data that is not currently available in the public domain.

Advanced Computational and Theoretical Chemistry of 3 Nitro 2 1h Pyrazol 1 Yl Pyridine

Prediction and Correlation of Spectroscopic Parameters

Computational chemistry offers profound insights into the electronic structure and properties of molecules, serving as a predictive tool and a means to interpret and validate experimental data. For 3-nitro-2-(1H-pyrazol-1-yl)pyridine, theoretical calculations are crucial for understanding its nuclear magnetic resonance (NMR) characteristics and its behavior upon interaction with electromagnetic radiation.

The prediction of NMR chemical shifts through computational methods, primarily DFT, has become a reliable and indispensable tool in structural elucidation. The Gauge-Including Atomic Orbital (GIAO) method is one of the most common approaches employed for calculating the isotropic magnetic shielding tensors, from which the chemical shifts are derived.

Theoretical Framework: The process would involve geometry optimization of the this compound molecule using a selected DFT functional (e.g., B3LYP) and a suitable basis set (e.g., 6-311+G(d,p)). Following optimization, NMR shielding calculations would be performed on the optimized geometry. To correlate these theoretical values with experimental data, the calculated isotropic shielding constants (σ) are typically converted to chemical shifts (δ) using a reference compound, commonly tetramethylsilane (B1202638) (TMS), via the equation:

δ_calc = σ_TMS - σ_calc

A direct comparison between the calculated (δ_calc) and experimentally measured (δ_exp) chemical shifts for both ¹H and ¹³C nuclei allows for the validation of the computational model. A strong linear correlation between the calculated and experimental data would confirm the accuracy of the computed structure and electronic environment.

Anticipated Findings: Although specific data for this compound is not available in the reviewed literature, studies on similar nitro-aromatic and pyrazole-containing systems demonstrate that DFT calculations can predict chemical shifts with high accuracy. nih.govresearchgate.net For this molecule, one would expect the protons and carbons of the pyridine (B92270) ring to be significantly influenced by the electron-withdrawing nitro group, leading to downfield shifts. The pyrazole (B372694) ring's chemical shifts would also be affected by its attachment to the nitropyridine moiety. A data table comparing experimental and calculated shifts would be the standard format for presenting these findings.

Interactive Data Table: Predicted vs. Experimental NMR Chemical Shifts (Hypothetical)

| Atom | Predicted ¹H Chemical Shift (ppm) | Experimental ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) | Experimental ¹³C Chemical Shift (ppm) |

| Pyridine Ring | ||||

| C2 | - | - | Data not available | Data not available |

| C3 | - | - | Data not available | Data not available |

| C4 | Data not available | Data not available | Data not available | Data not available |

| H4 | Data not available | Data not available | - | - |

| C5 | Data not available | Data not available | Data not available | Data not available |

| H5 | Data not available | Data not available | - | - |

| C6 | Data not available | Data not available | Data not available | Data not available |

| H6 | Data not available | Data not available | - | - |

| Pyrazole Ring | ||||

| C1' | - | - | Data not available | Data not available |

| C3' | Data not available | Data not available | Data not available | Data not available |

| H3' | Data not available | Data not available | - | - |

| C4' | Data not available | Data not available | Data not available | Data not available |

| H4' | Data not available | Data not available | - | - |

| C5' | Data not available | Data not available | Data not available | Data not available |

| H5' | Data not available | Data not available | - | - |

TD-DFT is a powerful method for calculating the excited-state properties of molecules, such as electronic transition energies, which correspond to the absorption bands observed in UV-Vis spectroscopy. This analysis provides insights into the nature of electronic transitions, including the orbitals involved (e.g., HOMO to LUMO transitions) and their charge-transfer characteristics.

Theoretical Framework: The investigation would begin with the ground-state optimized geometry of this compound, obtained as described previously. TD-DFT calculations would then be performed to compute the vertical excitation energies, oscillator strengths (ƒ), and the compositions of the transitions in terms of molecular orbital contributions. The solvent effects can be incorporated using a continuum model like the Polarizable Continuum Model (PCM).

Anticipated Findings: For this compound, the electronic spectrum is expected to be characterized by transitions involving the π systems of both the pyridine and pyrazole rings. The presence of the nitro group is likely to introduce low-energy transitions with significant intramolecular charge-transfer (ICT) character, where electron density moves from the pyrazolyl-pyridine moiety to the nitro group upon excitation. rsc.org The calculated absorption maxima (λ_max) and oscillator strengths would be compared with an experimental UV-Vis spectrum to validate the theoretical approach. Analysis of the molecular orbitals involved in the main transitions, particularly the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), would elucidate the photophysical behavior.

Interactive Data Table: Calculated Electronic Transitions from TD-DFT (Hypothetical)

| Transition | Calculated λ_max (nm) | Oscillator Strength (ƒ) | Major Orbital Contributions | Transition Character |

| S₀ → S₁ | Data not available | Data not available | Data not available | Data not available |

| S₀ → S₂ | Data not available | Data not available | Data not available | Data not available |

| S₀ → S₃ | Data not available | Data not available | Data not available | Data not available |

Reactivity and Chemical Transformations of 3 Nitro 2 1h Pyrazol 1 Yl Pyridine

Electrophilic and Nucleophilic Reactivity on the Pyridine (B92270) Ring

The pyridine ring in 3-nitro-2-(1H-pyrazol-1-yl)pyridine is electronically deficient due to the electron-withdrawing nature of the nitrogen heteroatom and the nitro group. This deactivation makes electrophilic aromatic substitution (EAS) reactions challenging, generally requiring harsh conditions. scribd.comyoutube.com When such reactions do occur, they are directed primarily to the positions meta to the nitro group. scribd.com The presence of the pyrazole (B372694) substituent further influences the regioselectivity of these reactions.

Conversely, the electron-deficient nature of the pyridine ring makes it susceptible to nucleophilic attack. Nucleophilic aromatic substitution (SNAr) reactions can occur, particularly at positions activated by the nitro group. sciforum.net The pyrazole ring, with its own set of reactive sites, can also play a role in modulating the nucleophilic reactivity of the pyridine core. nih.gov

Transformations Involving the Nitro Group

The nitro group is a key functional handle on the this compound scaffold, enabling a variety of chemical transformations.

Reduction Reactions of the Nitro Group

The nitro group can be readily reduced to a variety of other functional groups, most commonly an amino group. This transformation is of paramount importance as it provides access to a wide array of substituted aminopyridines, which are valuable building blocks in medicinal chemistry and materials science. A range of reducing agents can be employed for this purpose, each offering different levels of chemoselectivity.

Commonly used methods for the reduction of nitroarenes include:

Catalytic Hydrogenation: This method often utilizes catalysts like palladium on carbon (Pd/C) or Raney nickel in the presence of hydrogen gas. commonorganicchemistry.com It is a highly efficient method but may also reduce other susceptible functional groups.

Metal-based Reductions: Metals such as iron (Fe), zinc (Zn), or tin(II) chloride (SnCl2) in acidic media are classic and effective reagents for nitro group reduction. commonorganicchemistry.comresearchgate.net These methods are often milder and can offer better chemoselectivity in the presence of other reducible groups. commonorganicchemistry.com

Other Reagents: Sodium hydrosulfite and sodium sulfide (B99878) are also used, particularly for the selective reduction of one nitro group in the presence of others. wikipedia.org Lithium aluminum hydride (LiAlH4) is effective for aliphatic nitro compounds but tends to form azo compounds with aromatic nitroarenes. commonorganicchemistry.com

The choice of reducing agent is critical to avoid unwanted side reactions and to achieve the desired product with high yield and purity. The reduction of the nitro group in this compound to an amine significantly alters the electronic properties of the pyridine ring, making it more electron-rich and thus more susceptible to electrophilic attack.

Displacement Reactions (e.g., Vicarious Nucleophilic Substitution)

A particularly noteworthy reaction of nitroarenes is the Vicarious Nucleophilic Substitution (VNS). This reaction allows for the formal substitution of a hydrogen atom on the aromatic ring with a nucleophile, a process that is not typically observed in classical SNAr reactions. organic-chemistry.orgwikipedia.org In VNS, a carbanion bearing a leaving group at the nucleophilic carbon attacks the electron-deficient aromatic ring. Subsequent elimination of the leaving group and a proton from the ring restores aromaticity and results in the net substitution of a hydrogen atom. organic-chemistry.org

For this compound, VNS reactions offer a powerful tool for C-H functionalization. The nitro group strongly activates the pyridine ring towards this type of transformation. The regioselectivity of VNS reactions on 3-substituted nitropyridines generally leads to a mixture of products where substitution occurs at the positions ortho and para to the nitro group. organic-chemistry.orgkuleuven.be Therefore, for this compound, substitution would be expected at the 4- and 6-positions of the pyridine ring. The presence of the pyrazole moiety at the 2-position can sterically and electronically influence the ratio of these isomers.

Reactivity at the Pyrazole Moiety and its Influence on the Pyridine Ring

The pyrazole ring itself is a five-membered aromatic heterocycle with distinct reactive sites. It contains an acidic N-H proton and can be deprotonated to form a pyrazolate anion. nih.govmdpi.com This anion is a potent nucleophile and can participate in various reactions, including alkylation and acylation. researchgate.net

The pyrazole moiety significantly influences the reactivity of the attached pyridine ring through both electronic and steric effects. Electronically, the pyrazole can act as either an electron-donating or electron-withdrawing group depending on the reaction conditions and the point of attachment. nih.gov This modulation of the electronic density of the pyridine ring can affect the rates and regioselectivity of both electrophilic and nucleophilic substitution reactions.

Sterically, the pyrazole group can hinder access to the adjacent positions on the pyridine ring, thereby influencing the regiochemical outcome of reactions. For instance, in reactions where multiple sites are available for attack, the bulky pyrazole group may direct the incoming reagent to a less sterically encumbered position.

Investigation of Regioselectivity and Stereoselectivity in Chemical Reactions

The regioselectivity of chemical reactions involving this compound is a critical aspect of its chemistry. As discussed, in electrophilic substitutions, the directing effects of the nitro group and the pyrazole moiety will determine the position of substitution on the pyridine ring. scribd.comnih.gov Similarly, in nucleophilic substitutions like VNS, the electronic activation by the nitro group and the steric influence of the pyrazole will govern the regiochemical outcome. organic-chemistry.orgnih.gov

The study of regioselectivity often involves the careful analysis of product mixtures using techniques like NMR spectroscopy and chromatography. nih.govrsc.org Computational studies, such as Density Functional Theory (DFT) calculations, can also provide valuable insights into the transition states and intermediates, helping to rationalize the observed regioselectivity. rsc.org

While stereoselectivity is more commonly associated with reactions involving the creation of new chiral centers, it can be relevant in certain transformations of this compound derivatives. For instance, if a substituent on the pyrazole or pyridine ring contains a chiral center, it can influence the stereochemical outcome of subsequent reactions.

Comprehensive Mechanistic Studies of Key Chemical Transformations

Understanding the mechanisms of the chemical transformations of this compound is crucial for optimizing reaction conditions and predicting product outcomes. Mechanistic studies often employ a combination of experimental and computational techniques.

For electrophilic aromatic substitution , the mechanism generally involves the formation of a sigma complex (Wheland intermediate). youtube.com The stability of this intermediate at different positions on the pyridine ring, influenced by the electronic effects of the nitro and pyrazole groups, determines the regioselectivity. rsc.org

The mechanism of vicarious nucleophilic substitution involves the initial addition of the nucleophile to form a Meisenheimer-type adduct, followed by a base-induced β-elimination of the leaving group. nih.gov Kinetic studies and the isolation or spectroscopic observation of intermediates can provide evidence for this stepwise mechanism.

Mechanistic investigations into the reduction of the nitro group can reveal the involvement of various intermediates, such as nitroso and hydroxylamino species. nih.gov The reaction pathway can be influenced by the choice of reducing agent and the reaction conditions.

The study of reaction mechanisms provides a deeper understanding of the intrinsic reactivity of this compound and is essential for the rational design of synthetic routes to novel and complex molecules.

Diverse Applications of 3 Nitro 2 1h Pyrazol 1 Yl Pyridine and Derivatives in Chemical Research

Rational Design of Ligands for Metal Coordination Chemistry

The 2-(1H-pyrazol-1-yl)pyridine framework is a classic bidentate, N,N'-chelating ligand. The strategic placement of a strongly electron-withdrawing nitro group at the 3-position of the pyridine (B92270) ring in 3-nitro-2-(1H-pyrazol-1-yl)pyridine significantly influences its coordination behavior and the properties of its resulting metal complexes.

Chelation and Coordination Modes with Transition Metals

Like its unsubstituted parent, This compound is designed to act as a bidentate ligand, coordinating to a metal center via the nitrogen atom of the pyridine ring and the N2 atom of the pyrazole (B372694) ring, forming a stable five-membered chelate ring. This coordination mode is well-established for a wide range of pyrazole-derived ligands. researchgate.netnih.gov The pyrazole moiety, being a five-membered aromatic heterocycle with two nitrogen atoms, offers a rich coordination chemistry. While it can coordinate in a monodentate fashion, the linked pyridine ring strongly favors a bidentate chelate structure. researchgate.net

While This compound predominantly acts as a chelating ligand, pyrazolate ligands, in general, can also exhibit a bridging, or exo-bidentate, coordination mode, linking two different metal centers. This behavior is less common for N-substituted pyrazoles like the title compound but remains a possibility in the construction of polynuclear complexes.

Development of Metal Complexes with Tunable Optical and Electronic Properties

The functionalization of ligands is a cornerstone of developing metal complexes with tailored properties for applications in luminescence, sensing, and catalysis. The nitro group in This compound serves as a powerful tool for tuning the optical and electronic characteristics of its metal complexes.

The electronic properties are directly impacted by the nitro substituent. In a ruthenium complex containing a related 4-nitro-substituted phenyl-pyridine ligand, the nitro group was shown to significantly affect the redox potentials and the energy of the metal-to-ligand charge transfer (MLCT) bands. acs.org For complexes of This compound , the electron-withdrawing nature of the NO₂ group is expected to lower the energy of the ligand-based π* orbitals. This would lead to a red-shift in the MLCT absorption bands compared to complexes with unsubstituted or electron-donating substituted ligands. Such tuning is critical for applications in photochemistry and photophysics. nih.gov For instance, studies on nitro-nitrosyl ruthenium complexes with various pyridine-like ligands have demonstrated that the ligand's electronic character dictates the photochemical behavior, such as photoinduced linkage isomerization. rsc.org

The optical properties, including luminescence, are also highly dependent on the ligand framework. The introduction of substituents can modify the energy of emissive states and influence non-radiative decay pathways. While many pyrazole-pyridine complexes are luminescent, the presence of a nitro group often leads to quenching of fluorescence or phosphorescence due to the promotion of intersystem crossing or the introduction of low-lying, non-emissive excited states. However, this property can be exploited in the design of sensors where the reduction of the nitro group to an amino group can "turn on" luminescence, providing a detectable signal.

Construction of Supramolecular Architectures and Coordination Cages

Supramolecular chemistry relies on non-covalent interactions to assemble molecules into larger, functional architectures. Metal complexes of 2-(pyrazol-1-yl)pyridine derivatives are excellent candidates for crystal engineering due to their ability to participate in hydrogen bonding and π–π stacking. nih.govacs.orgmdpi.com

The This compound ligand introduces specific interaction sites that can be used to direct self-assembly. The oxygen atoms of the nitro group are strong hydrogen bond acceptors. This feature can be used to form robust intermolecular interactions with C-H donors from adjacent ligands or solvent molecules, guiding the packing of complexes into predictable one-, two-, or three-dimensional networks. researchgate.netconicet.gov.ar In the crystal structures of salts derived from 3-amino-1H-pyrazole and 3,5-dinitrobenzoic acid, the nitro groups play a dominant role in the hydrogen-bonding network that defines the supramolecular assembly. nih.gov

Furthermore, the defined geometry and electronic nature of ligands like This compound make them suitable building blocks for discrete, self-assembled structures such as coordination cages. The bidentate chelating nature of the ligand, when combined with metal ions that have a specific coordination geometry (e.g., square planar Pd(II) or Pt(II)), can lead to the formation of M₂L₄ or M₄L₈ type cages. The presence of the electron-deficient nitro group would create a cage with an electron-poor interior, potentially enabling the selective binding of anionic or electron-rich guest molecules.

Advanced Synthetic Intermediates in Complex Organic Molecule Synthesis

Beyond its role in coordination chemistry, This compound is a valuable synthetic intermediate. The nitro group is a versatile functional handle that can be transformed into various other groups, and the heterocyclic core serves as a scaffold for building more elaborate molecular structures. aobchem.comchemscene.comchemscene.com

Precursors for the Synthesis of Novel Fused Heterocyclic Systems

Fused heterocyclic systems are of immense interest in medicinal and materials chemistry. ias.ac.inThis compound is an excellent precursor for the synthesis of fused pyrazolo-pyridine systems. A common and powerful strategy involves the chemical reduction of the nitro group to an amino group, yielding 3-amino-2-(1H-pyrazol-1-yl)pyridine.

This resulting diamino-like precursor can undergo cyclocondensation reactions with a variety of 1,3-bielectrophiles to construct a third fused ring. For example:

Reaction with 1,3-dicarbonyl compounds can lead to the formation of pyrazolo[3,4-b]pyridines fused with a pyrimidine (B1678525) ring. nih.govresearchgate.net

Reaction with α,β-unsaturated carbonyl compounds can yield other complex fused systems. csic.es

This approach is a well-established method for creating libraries of fused heterocycles. nih.gov For instance, the synthesis of pyrazolo[1,5-a]pyridines and 1,2,4-triazolo[1,5-a]pyridines often proceeds through N-aminopyridinium intermediates that undergo subsequent cycloaddition. beilstein-journals.org The amino group derived from the nitro function on the title compound provides a key nucleophilic center to initiate such cyclization cascades. The synthesis of other fused systems, such as triazolo-fused pyrazines, has also been shown to benefit from the reactivity of nitro-substituted precursors. nih.gov

Building Blocks for Complex Molecular Frameworks

As a chemical building block, This compound offers multiple points for diversification. The transformation of the nitro group is a primary route for elaboration. Reduction to the amine, as mentioned, allows for the introduction of a wide array of functionalities through amide coupling, sulfonamide formation, or conversion to other groups via diazotization (Sandmeyer reaction). This is a common strategy in the synthesis of complex pharmaceutical agents, such as 3-(pyridine-3-yl)-2-oxazolidinone derivatives, where a nitro-pyridine intermediate is often employed. nih.gov

The pyridine and pyrazole rings themselves can be subject to further functionalization, although the electron-withdrawing nitro group deactivates the pyridine ring towards electrophilic substitution. However, it may activate the ring for nucleophilic aromatic substitution (SNAr), allowing for the introduction of other substituents.

The compound can also be utilized in one-pot or cascade reactions where an initial transformation of the nitro group triggers a sequence of intramolecular reactions to rapidly build molecular complexity. Such strategies are highly efficient and are used to construct elaborate systems like peripherally fused porphyrins, where annulation reactions build new rings onto a core structure. acs.org The availability of related structures, such as 3-methyl-5-nitro-2-(1H-pyrazol-1-yl)pyridine pharmint.net and 2-[1-(2-nitrophenyl)-1H-pyrazol-5-yl]pyridine epa.gov, underscores the utility of this scaffold as a foundational block for creating diverse and complex molecular architectures.

Applications in Functional Materials Science

The unique electronic and structural characteristics of the 2-(1H-pyrazol-1-yl)pyridine framework, particularly when functionalized, have led to significant exploration in materials science. The ability to coordinate with metal ions, coupled with the tunable electronic nature imparted by substituents like the nitro group, allows for the design of materials with specific conductive, optical, and polymeric properties.

Development of Organic Conductors and Semiconductors

Chemical doping is a critical method for modifying the charge-transport properties of organic semiconductors. nih.gov In this area, a cobalt complex utilizing the parent ligand 2-(1H-pyrazol-1-yl)pyridine has demonstrated significant utility. The complex, tris(2-(1H-pyrazol-1-yl)pyridine)cobalt(III) , often referred to as FK102, has been successfully employed as a p-type dopant for the widely used hole-transporting material (HTM), spiro-MeOTAD. nih.govwordpress.com

The fundamental mechanism of p-type doping involves the creation of additional holes, which increases the charge carrier density and, consequently, the conductivity of the semiconductor film. wordpress.com Research has shown that doping spiro-MeOTAD with the FK102 Co(III) complex significantly enhances its conductivity. wordpress.com This cobalt complex is particularly suitable as a dopant because it possesses a redox potential high enough to oxidize the spiro-MeOTAD, a crucial requirement for effective p-doping. wordpress.com Furthermore, the complex itself has minimal light absorption in the visible spectrum, ensuring it does not compete with the light-harvesting sensitizer (B1316253) dyes used in photovoltaic devices. wordpress.com The synthesis of the core ligand, 2-(1H-pyrazol-1-yl)pyridine, involves the reaction of 1H-pyrazole with 2-fluoropyridine. amazonaws.com The functionalization of this parent structure, as seen in This compound , offers a pathway to modulate the electronic properties of resulting metal complexes, potentially fine-tuning their doping capabilities.

Exploration in Optoelectronic and Photovoltaic Technologies

The enhanced conductivity of FK102-doped spiro-MeOTAD has been leveraged to great effect in solid-state dye-sensitized solar cells (ssDSCs). nih.govresearchgate.net The use of this p-doped spiro-MeOTAD as the hole conductor in ssDSCs has resulted in devices with record power conversion efficiencies (PCE). One study reported achieving a PCE of 7.2% under standard solar conditions (AM1.5G, 100 mW cm⁻²), a result that underscores the potential of these pyrazole-pyridine based coordination complexes in photovoltaic applications. nih.govresearchgate.net The high performance was attributed in part to a high open-circuit voltage (VOC) of nearly 1 V. wordpress.com

Table 1: Performance of a Solid-State Dye-Sensitized Solar Cell (ssDSC) with a Cobalt-Doped Hole Conductor Data sourced from a champion cell reported in literature. wordpress.com

| Parameter | Value |

| Dopant | Tris(2-(1H-pyrazol-1-yl)pyridine)cobalt(III) (1.6% ratio) |

| Short-Circuit Current Density (JSC) | 10.3 mA/cm² |

| Open-Circuit Voltage (VOC) | 934 mV |

| Fill Factor (FF) | 0.75 |

| Power Conversion Efficiency (PCE) | 7.2% |

Beyond photovoltaics, derivatives of the pyrazole-pyridine scaffold are being explored for other optoelectronic applications. Fused heterocyclic systems, such as 1H-pyrazolo[3,4-b]quinolines , exhibit intense fluorescence and have been investigated as emission materials for organic light-emitting diodes (OLEDs). uj.edu.plmdpi.com

Furthermore, pyrazoline derivatives, which share the core pyrazole ring, have been studied for their nonlinear optical (NLO) properties, which are crucial for applications in photonics and optoelectronics. rsc.orgresearchgate.net Studies on push-pull type pyrazoline systems show a strong relationship between their molecular structure and their third-order NLO response. rsc.org Notably, the choice of the electron-accepting group significantly impacts the material's nonlinearity, with research indicating that changing a cyano (-CN) acceptor to a nitro (-NO₂) group can dramatically enhance the NLO response. rsc.org

Role in Polymeric Material Design

Functional polymeric materials can be created by incorporating active molecules into a polymer matrix, forming what is known as a guest-host system. This approach is widely used in materials science to combine the processing advantages of polymers with the specific functions of the guest molecule. researchgate.netfao.org

Table 2: Third-Order Susceptibility of Pyrazoline Derivatives in PMMA Films Data highlights the influence of different electron-accepting groups on nonlinear optical properties. rsc.org

| Compound | Electron Acceptor Group(s) | Third-Order Susceptibility χ(3) (10-13 esu) |

| PY-pCN | -CN (para position) | 2.0 ± 0.3 |

| PY-oCN | -CN (ortho position) | 1.9 ± 0.3 |

| PY-pNO₂ | -NO₂ (para position) | 11.0 ± 1.6 |

| PY-CNpNO₂ | -CN and -NO₂ | 12.0 ± 1.8 |

Catalytic Applications in Organic Transformations

The 2-(1H-pyrazol-1-yl)pyridine moiety is a prominent ligand in coordination chemistry, and its derivatives are increasingly being explored for their catalytic potential. The nitrogen atoms of the two rings act as effective coordination sites for a variety of transition metals, leading to the formation of stable complexes that can catalyze organic reactions.

While direct catalytic applications of This compound are not yet extensively documented, research on related structures highlights the scaffold's promise. For instance, an iridium(III) complex featuring the isomeric ligand 2-(1H-pyrazol-3-yl)pyridine has been shown to promote hydrogen evolution from formic acid. nih.gov Pincer-type ligands incorporating the pyrazole-pyridine motif, such as 2,6-bis(1H-pyrazol-3-yl)pyridines , form robust ruthenium complexes that are active in various transformations, including the dehydrogenative coupling of alcohols and amines. nih.gov

The synthesis of potential tridentate ligands like 2-[bis(1H-pyrazol-1-yl)methyl]pyridine for the creation of catalytic metal complexes has also been reported, indicating ongoing interest in expanding the catalytic scope of this structural family. researchgate.net In a different approach, pyrazole itself has been used as a promoter in the multicomponent synthesis of pyrrolo[3,4-c]quinoline-1,3-diones. nih.gov These examples collectively demonstrate that the pyrazole-pyridine framework is a versatile platform for developing new catalysts for important organic transformations. mdpi.comrsc.org

常见问题

Basic Research Questions

Q. What are the common synthetic routes for 3-nitro-2-(1H-pyrazol-1-yl)pyridine, and how can reaction conditions be optimized?

- Methodology :

- Stepwise coupling : Use 2,6-dibromopyridine as a starting material. React with 1H-pyrazole under inert conditions (e.g., argon) in anhydrous 2-methoxyethyl ether with potassium as a base. Optimize temperature (70–110°C) and reaction time (4–7 days) to control mono- vs. di-substitution .

- Nitro-functionalization : Introduce the nitro group via nitration of the pyridine ring under controlled acidic conditions (e.g., HNO₃/H₂SO₄) at low temperatures (0–5°C) to avoid over-nitration .

- Purification : Separate intermediates using selective complexation with ZnCl₂, followed by recrystallization from dichloromethane/hexane .

Q. How can spectroscopic techniques (e.g., NMR, HRMS) validate the structure of this compound?

- Methodology :

- ¹H/¹³C NMR : Assign peaks based on aromatic proton environments (δ ~7.5–9.0 ppm for pyridine and pyrazole protons) and nitro-group deshielding effects. Compare with analogs like 2-(1H-pyrazol-3-yl)pyridine (δ ~6.5–8.5 ppm) .

- HRMS : Confirm molecular formula (C₈H₆N₄O₂) with exact mass (e.g., [M+H]⁺ calculated: 194.0535; observed: 194.0532) .

- IR : Identify nitro-group stretching vibrations (~1520 cm⁻¹ and ~1350 cm⁻¹) and pyridine/pyrazole ring modes .

Advanced Research Questions

Q. How can crystallographic analysis resolve structural ambiguities in this compound derivatives?

- Methodology :

- Data collection : Use single-crystal X-ray diffraction (SC-XRD) with Mo-Kα radiation (λ = 0.71073 Å) at 100–150 K. Monitor crystal stability under cryogenic conditions .

- Refinement : Apply SHELXL for small-molecule refinement. Analyze dihedral angles between pyridine and pyrazole rings (typically <15°) to assess planarity. Hydrogen-bonding networks (N–H···O/N) can stabilize supramolecular architectures .

- Validation : Cross-check with Hirshfeld surface analysis (e.g., using CrystalExplorer) to quantify intermolecular interactions (e.g., C–H···π contacts) .

Q. What strategies address challenges in regioselective functionalization of the pyridine ring in this compound?

- Methodology :

- Directing groups : Utilize the nitro group’s meta-directing effect for electrophilic substitution. For example, Vilsmeier-Haack formylation (POCl₃/DMF) selectively functionalizes the 4-position of pyridine .

- Cross-coupling : Apply Suzuki-Miyaura coupling with Pd catalysts to introduce aryl/heteroaryl groups at the 6-position. Optimize ligands (e.g., SPhos) and bases (K₂CO₃) for high yields .